molecular formula C17H26INO5 B5663048 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide

4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide

Cat. No. B5663048
M. Wt: 451.3 g/mol
InChI Key: KACDETQWIJCQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide, also known as HPMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPMI is a quaternary ammonium salt that belongs to the class of morpholinium compounds. It is a water-soluble compound that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is not fully understood. However, it has been suggested that 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to possess a range of biochemical and physiological effects. For example, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to enhance the activity of natural killer (NK) cells, which are involved in the immune response against cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in lab experiments is its water solubility, which makes it easy to use in aqueous solutions. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is its relatively low yield in the synthesis process. In addition, the mechanism of action of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. One area of research could focus on the development of more efficient synthesis methods to improve the yield of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. Another area of research could focus on the identification of the molecular targets of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide and the elucidation of its mechanism of action. In addition, further studies could investigate the potential applications of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in the treatment of different diseases, such as cancer and viral infections. Finally, future research could explore the potential use of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in combination with other drugs or therapies to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide involves the reaction of 4-methylmorpholine with 2-bromoethyl-4-hydroxy-3-methoxybenzoate in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of triethylamine to yield 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been used in various studies to investigate its effects on different biological systems, including cancer cells, immune cells, and viruses.

properties

IUPAC Name

2-(4-methylmorpholin-4-ium-4-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5.HI/c1-3-9-22-14-4-5-15(16(19)13-14)17(20)23-12-8-18(2)6-10-21-11-7-18;/h4-5,13H,3,6-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACDETQWIJCQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCOCC2)C)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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